molecular formula C11H17N3O2 B1370572 2-[(4-Methoxyphenyl)amino]butanohydrazide CAS No. 1167441-28-2

2-[(4-Methoxyphenyl)amino]butanohydrazide

Cat. No.: B1370572
CAS No.: 1167441-28-2
M. Wt: 223.27 g/mol
InChI Key: QOASZMKPZLKPKM-UHFFFAOYSA-N
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Description

2-[(4-Methoxyphenyl)amino]butanohydrazide is an organic compound with the molecular formula C11H17N3O2 and a molecular weight of 223.27 g/mol This compound is characterized by the presence of a methoxyphenyl group attached to an amino butanohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methoxyphenyl)amino]butanohydrazide typically involves the reaction of 4-methoxyaniline with butanohydrazide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Methoxyphenyl)amino]butanohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-[(4-Methoxyphenyl)amino]butanohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Methoxyphenyl)amino]butanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-[(4-Methoxyphenyl)amino]butanohydrazide is unique due to its specific butanohydrazide backbone, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-methoxyanilino)butanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-3-10(11(15)14-12)13-8-4-6-9(16-2)7-5-8/h4-7,10,13H,3,12H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOASZMKPZLKPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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